molecular formula C9H7Cl3O B1355576 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one CAS No. 35857-66-0

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one

Cat. No.: B1355576
CAS No.: 35857-66-0
M. Wt: 237.5 g/mol
InChI Key: ULARDXFALKMJAJ-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one (CAS: 35857-66-0) is a chlorinated aromatic ketone synthesized via Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropanoyl chloride in the presence of AlCl₃ . This compound serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution and functionalization. Commercial suppliers list it with purities up to 97%, highlighting its relevance in synthetic chemistry .

Properties

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARDXFALKMJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494835
Record name 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35857-66-0
Record name 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one typically involves the chlorination of 1-(3,4-dichlorophenyl)propan-1-one. One common method includes the reaction of 3,4-dichlorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of specific metabolic or signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aromatic ring or modifications to the propanone chain. Below is a systematic comparison based on synthesis, physicochemical properties, and applications.

Aromatic Ring Substituent Variations

Halogen-Substituted Derivatives
Compound Name Substituents Key Properties/Applications Reference
3-Chloro-1-(3,4-dichlorophenyl)propan-1-one 3,4-dichlorophenyl High electrophilicity; precursor for antipsychotics
3-Chloro-1-(3,4-difluorophenyl)propan-1-one 3,4-difluorophenyl Enhanced solubility due to fluorine’s polarity; used in halogen effect studies
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophen-2-yl Electron-rich aromatic system; model for Friedel-Crafts acylation
  • Key Findings :
    • Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Fluorinated analogs exhibit improved solubility in polar solvents .
    • Thiophene derivatives demonstrate distinct electronic properties due to sulfur’s electron-donating effects, enabling applications in heterocyclic chemistry .
Alkyl/Aryl-Substituted Derivatives
Compound Name Substituents Key Properties/Applications Reference
3-Chloro-1-(4-methylphenyl)propan-1-one 4-methylphenyl Intermediate in psychoactive cathinone synthesis (e.g., mexedrone)
3-Chloro-1-(3,4-dimethylphenyl)propan-1-one 3,4-dimethylphenyl Increased steric hindrance; studied for metabolic stability
  • Key Findings :
    • Methyl groups enhance lipophilicity, improving blood-brain barrier penetration in psychoactive derivatives .
    • Steric bulk from dimethyl groups reduces reaction rates in further functionalization .

Propanone Chain Modifications

Compound Name Modification Key Properties/Applications Reference
2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one Amino substitution Antidepressant/antiseizure activity (bupropion analog)
3-Chloro-1-(4-hydroxyphenyl)propan-1-one Hydroxyl substitution GABA aminotransferase inactivation; epilepsy research
  • Key Findings: Amino groups introduce hydrogen-bonding capability, critical for receptor interactions in CNS-targeting drugs . Hydroxyl groups enable covalent inactivation of enzymes, as seen in GABA aminotransferase inhibitors .

Biological Activity

3-Chloro-1-(3,4-dichlorophenyl)propan-1-one is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity primarily revolves around enzyme inhibition and interactions with specific molecular targets, making it a subject of interest in medicinal chemistry and biochemistry.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H8Cl2O
  • Molecular Weight : 205.07 g/mol
  • IUPAC Name : this compound

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. For example, studies have indicated its potential in inhibiting tyrosinase, an enzyme crucial for melanin production. Inhibitory activity is often quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Table 1: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
This compoundTyrosinase12.27
Other DerivativesTyrosinaseVaries

Antimicrobial Activity

Recent evaluations have highlighted the antimicrobial properties of derivatives based on this compound. For instance, certain derivatives demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial action.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)
Derivative AStaphylococcus aureus0.22
Derivative BStaphylococcus epidermidis0.25

The mechanism of action for this compound involves binding to the active sites of enzymes or receptors, thereby altering their function. This interaction can lead to downstream effects on various biochemical pathways within cells.

Biochemical Pathways Affected

  • Inhibition of Melanin Production : Through tyrosinase inhibition.
  • Antimicrobial Action : By disrupting bacterial metabolic processes.

Study on Tyrosinase Inhibition

A notable study focused on the inhibition of tyrosinase by compounds featuring the 3-chloro-4-fluorophenyl moiety alongside other structural modifications. The study found that certain modifications significantly enhanced inhibitory potency compared to parent compounds.

Antimicrobial Evaluation

Another research effort evaluated a series of derivatives for their antimicrobial properties against clinically relevant pathogens. The findings indicated that specific substitutions on the phenyl ring could enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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